molecular formula C20H22F3NO3S B6505291 N-[(4-phenyloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 1396767-11-5

N-[(4-phenyloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B6505291
CAS No.: 1396767-11-5
M. Wt: 413.5 g/mol
InChI Key: LYBVQGVIGFVDMA-UHFFFAOYSA-N
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Description

N-[(4-phenyloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a complex organic compound characterized by its unique structural features, including a phenyloxan ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-phenyloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps:

    Formation of the Phenyloxan Ring: The phenyloxan ring can be synthesized through a cyclization reaction involving phenyl-substituted precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl rings and the oxan ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

    Hydroxylated derivatives: from oxidation.

    Amines: from reduction.

    Halogenated compounds: from substitution reactions.

Scientific Research Applications

Chemistry

In organic synthesis, N-[(4-phenyloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide serves as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of novel compounds with potential pharmaceutical applications.

Biology and Medicine

This compound has shown promise in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its trifluoromethyl group enhances metabolic stability and bioavailability, making it a candidate for drug development.

Industry

In the material science industry, this compound can be used in the synthesis of polymers and advanced materials with specific properties such as increased thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which N-[(4-phenyloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the sulfonamide moiety can participate in hydrogen bonding and other interactions critical for biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-phenylthian-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
  • N-[(4-phenylpyran-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Uniqueness

Compared to similar compounds, N-[(4-phenyloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide offers a unique combination of structural features that enhance its stability, reactivity, and potential for diverse applications. The presence of the oxan ring and the trifluoromethyl group distinguishes it from other sulfonamides, providing unique chemical and biological properties.

This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its preparation, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[(4-phenyloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3NO3S/c21-20(22,23)18-8-6-16(7-9-18)14-28(25,26)24-15-19(10-12-27-13-11-19)17-4-2-1-3-5-17/h1-9,24H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBVQGVIGFVDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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